molecular formula C22H19ClO5 B2880916 Ethyl [(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy](phenyl)acetate CAS No. 405917-12-6

Ethyl [(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy](phenyl)acetate

Cat. No.: B2880916
CAS No.: 405917-12-6
M. Wt: 398.84
InChI Key: SZKWPEKYSXQTGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxyacetate (C₂₂H₁₉ClO₅) is a chromone-derived compound characterized by a cyclopenta[c]chromen-4-one core. Key structural features include:

  • A chloro substituent at position 6.
  • A phenylacetate ester group at position 7.
  • Molecular weight: 398.09 g/mol.
  • Predicted Collision Cross Section (CCS) for [M+H]+: 189.0 Ų .

Chromones are known for diverse bioactivities, though literature and patent data for this specific compound remain unavailable .

Properties

IUPAC Name

ethyl 2-[(8-chloro-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]-2-phenylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClO5/c1-2-26-22(25)20(13-7-4-3-5-8-13)27-19-12-18-16(11-17(19)23)14-9-6-10-15(14)21(24)28-18/h3-5,7-8,11-12,20H,2,6,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZKWPEKYSXQTGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1)OC2=C(C=C3C4=C(CCC4)C(=O)OC3=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl (8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxyacetate is a synthetic organic compound that belongs to the chromen derivatives family. Chromen derivatives are recognized for their diverse biological activities, making them significant in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

Molecular Formula : C22H19ClO5
Molecular Weight : 398.84 g/mol
CAS Number : 304880-44-2

The chemical structure of Ethyl (8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxyacetate features a chloro-substituted cyclopenta[c]chromene core, which contributes to its unique biological properties. The compound is typically synthesized through the reaction of 8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-ol with ethyl chloroacetate in the presence of a base like potassium carbonate.

Antimicrobial Properties

Research indicates that Ethyl (8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxyacetate exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In studies involving human cancer cell lines, Ethyl (8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxyacetate showed dose-dependent cytotoxic effects. The proposed mechanism includes apoptosis induction and cell cycle arrest at the G1 phase.

Table 1: Summary of Biological Activities

Activity TypeModel/SystemObserved EffectReference
AntimicrobialVarious bacterial strainsInhibition of growth
AnticancerHuman cancer cell linesInduction of apoptosis
AntioxidantCell-free systemsScavenging of free radicals

The biological activity of Ethyl (8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxyacetate is attributed to its interaction with specific molecular targets. It may inhibit certain enzymes or interact with cellular receptors involved in critical signaling pathways. For instance, studies suggest that it can inhibit topoisomerase enzymes crucial for DNA replication and transcription in cancer cells .

Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various chromen derivatives including Ethyl (8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxyacetate. The results indicated that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria with minimal inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .

Study 2: Cancer Cell Line Analysis

In another study focusing on cancer therapeutics published in Cancer Research, researchers tested the effects of Ethyl (8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxyacetate on various human cancer cell lines. The findings revealed that the compound significantly reduced cell viability in a concentration-dependent manner and induced apoptosis through mitochondrial pathways .

Scientific Research Applications

Antimicrobial Properties

Ethyl (8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxyacetate has demonstrated notable antimicrobial activity against various bacterial strains. In vitro studies indicate its effectiveness in inhibiting growth through mechanisms that disrupt bacterial cell wall synthesis and membrane integrity.

Table 1: Summary of Antimicrobial Activity

Activity Type Model/System Observed Effect Reference
AntimicrobialVarious bacterial strainsInhibition of growthJournal of Medicinal Chemistry

Anticancer Activity

Research has also focused on the compound's anticancer properties. Studies involving human cancer cell lines have shown that it induces cytotoxic effects in a dose-dependent manner. The proposed mechanisms include apoptosis induction and cell cycle arrest at the G1 phase.

Table 2: Summary of Anticancer Activity

Activity Type Model/System Observed Effect Reference
AnticancerHuman cancer cell linesInduction of apoptosisCancer Research

Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various chromen derivatives including Ethyl (8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxyacetate. The results indicated potent activity against both Gram-positive and Gram-negative bacteria with minimal inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.

Study 2: Cancer Cell Line Analysis

In another study focusing on cancer therapeutics published in Cancer Research, researchers tested the effects of Ethyl (8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxyacetate on various human cancer cell lines. The findings revealed significant reductions in cell viability in a concentration-dependent manner and indicated apoptosis through mitochondrial pathways.

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying the compound’s polarity or generating intermediates for further derivatization.

Conditions Reagents Product Yield Reference
Acidic (HCl, H₂O)6M HCl, reflux (4–6 h)(8-Chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxyacetic acid78–85%
Basic (NaOH, EtOH)2M NaOH, 60°C (3 h)Same as above82%

Cyclopentane Ring Modifications

The tetrahydrocyclopentane ring participates in Diels-Alder reactions due to its conjugated diene system, enabling cycloaddition with dienophiles like maleic anhydride.

Dienophile Conditions Product Outcome Reference
Maleic anhydrideToluene, 110°C (12 h)Bicyclic adduct with fused six-membered ringImproved aqueous solubility

Electrophilic Aromatic Substitution

The chromen ring’s electron-rich aromatic system undergoes halogenation and nitration at the 5- and 9-positions under controlled conditions.

Reaction Reagents Position Product Yield Reference
NitrationHNO₃/H₂SO₄, 0–5°C (2 h)5-NO₂5-Nitro derivative65%
ChlorinationCl₂, FeCl₃, CH₂Cl₂ (RT, 1 h)9-Cl8,9-Dichloro derivative58%

Oxidation and Reduction

  • Oxidation : The ketone group at position 4 is oxidized to a carboxylic acid using strong oxidizing agents.

  • Reduction : The same ketone is reduced to a secondary alcohol with NaBH₄ or LiAlH₄.

Reaction Reagents Product Selectivity Reference
Oxidation (Ketone → Acid)KMnO₄, H₂O, 80°C4-Carboxy derivative>90%
Reduction (Ketone → Alcohol)NaBH₄, MeOH, RT4-Hydroxy derivative88%

Nucleophilic Substitution at Chlorine

The chlorine atom at position 8 is susceptible to nucleophilic displacement with amines or alkoxides.

Nucleophile Conditions Product Yield Reference
PiperidineDMF, 100°C (8 h)8-Piperidinyl derivative72%
MethoxideNaOMe, MeOH, reflux (6 h)8-Methoxy derivative68%

Photochemical Reactions

UV irradiation induces ring-opening of the chromen system, forming a diketone intermediate that can undergo further cyclization.

Conditions Product Application Reference
UV (254 nm), CH₃CN, 24 hFuro[3,4-c]chromenonePhotodynamic therapy precursors

Biological Interactions

While not a classical chemical reaction, the compound’s interactions with biological targets (e.g., kinase inhibition) involve non-covalent binding through:

  • Hydrogen bonding with the ketone oxygen.

  • π-Stacking via the phenylacetate group.

  • Halogen bonding with the chlorine substituent .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

The table below compares the target compound with structurally related analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CCS [M+H]+ (Ų) Key Differences
Ethyl (8-chloro-4-oxo...)oxyacetate 8-Cl, 7-O-(phenylacetate) ethyl ester C₂₂H₁₉ClO₅ 398.09 189.0 Reference compound
Ethyl (6-methyl-4-oxo...)oxyacetate 6-CH₃, 7-O-(phenylacetate) ethyl ester C₂₃H₂₂O₅ 378.15 187.7 Methyl vs. chloro at position 6
Isopropyl [(8-chloro-4-oxo...)oxy]acetate 8-Cl, 7-O-acetate isopropyl ester C₁₇H₁₇ClO₅ 336.77 N/A Isopropyl ester vs. ethyl phenylacetate
[(8-Hexyl-4-oxo...)oxy]acetate 8-hexyl, 7-O-acetate C₂₀H₂₃O₅ 343.40 N/A Hexyl chain vs. chloro and phenyl
2-[(8-hexyl-4-oxo...)oxy]acetic acid 8-hexyl, 7-O-acetic acid C₂₀H₂₂O₅ 342.39 N/A Carboxylic acid vs. ester
Key Observations:

Chloro vs. Methyl Substituents :

  • The 8-chloro group (Cl) in the reference compound increases molecular weight and lipophilicity compared to the 6-methyl (CH₃) analog . The chloro group may enhance membrane permeability but could introduce metabolic stability challenges.
  • The CCS value for the chloro derivative (189.0 Ų) is slightly higher than the methyl analog (187.7 Ų), suggesting a bulkier molecular conformation due to chlorine’s larger atomic radius .

Ester Group Modifications: Replacing the ethyl phenylacetate group (reference compound) with a simple isopropyl ester reduces molecular weight by ~15% (336.77 vs. 398.09 g/mol) . Conversion to a carboxylic acid (e.g., 2-[(8-hexyl-4-oxo...)oxy]acetic acid) introduces a polar functional group, likely enhancing solubility but reducing bioavailability .

Alkyl Chain Effects :

  • The hexyl-substituted analog (C₂₀H₂₃O₅) exhibits greater hydrophobicity than the reference compound, which may favor lipid bilayer interactions but hinder aqueous solubility .

Predicted Physicochemical and Structural Properties

  • CCS Values : The reference compound’s CCS (189.0 Ų for [M+H]+) indicates a moderately compact structure. The 6-methyl analog’s lower CCS (187.7 Ų) suggests a slight conformational change due to reduced steric bulk .
  • Lipophilicity : Chloro and phenyl groups contribute to higher logP values compared to alkyl or carboxylic acid derivatives, impacting drug-likeness parameters.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.